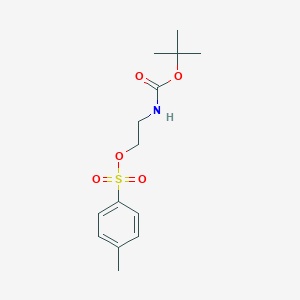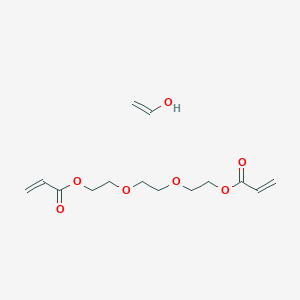
Polyvinyl alcohol-triethylene glycol diacrylate copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PVA-TEGDA is a copolymer of polyvinyl alcohol (PVA) and triethylene glycol diacrylate (TEGDA). It is a hydrogel that can absorb large amounts of water and has excellent mechanical properties. The copolymerization of PVA and TEGDA leads to the formation of a three-dimensional network structure, which makes it an attractive material for various applications.
Wissenschaftliche Forschungsanwendungen
Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been extensively studied for its potential applications in various fields, including biomedicine, tissue engineering, and drug delivery. In biomedicine, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been used as a scaffold for cell culture and tissue regeneration. In tissue engineering, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been used as a substrate for the growth of cells and tissues. In drug delivery, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been used as a carrier for the controlled release of drugs.
Wirkmechanismus
The mechanism of action of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA is based on its hydrophilic nature and the ability to absorb large amounts of water. The copolymer can swell in the presence of water, which leads to the formation of a three-dimensional network structure. This structure can trap molecules, including drugs, and release them in a controlled manner.
Biochemical and Physiological Effects:
Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA has been shown to be biocompatible and non-toxic. It does not induce any significant inflammatory response or cytotoxicity. The copolymer can support the growth and proliferation of cells, and it has been used as a substrate for the regeneration of various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA for lab experiments include its ease of synthesis, biocompatibility, and ability to control the properties of the copolymer. The limitations include the difficulty in controlling the swelling behavior of the copolymer, which can affect the release of molecules from the hydrogel.
Zukünftige Richtungen
The future directions of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA research include the development of new synthesis methods to control the properties of the copolymer, the exploration of new applications in tissue engineering and drug delivery, and the investigation of the long-term effects of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA on cells and tissues.
In conclusion, Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA is a synthetic polymer that has potential applications in various fields, including biomedicine, tissue engineering, and drug delivery. The copolymerization of Polyvinyl alcohol-triethylene glycol diacrylate copolymer and TEGDA leads to the formation of a hydrogel with excellent mechanical properties and the ability to absorb large amounts of water. The copolymer has been extensively studied for its biocompatibility and non-toxicity and has been used as a scaffold for cell culture and tissue regeneration. The future directions of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA research include the development of new synthesis methods and the exploration of new applications in tissue engineering and drug delivery.
Synthesemethoden
The synthesis of Polyvinyl alcohol-triethylene glycol diacrylate copolymer-TEGDA involves the copolymerization of Polyvinyl alcohol-triethylene glycol diacrylate copolymer and TEGDA using a radical initiator. The reaction is usually carried out under mild conditions, and the copolymer can be obtained in the form of a hydrogel. The synthesis method can be modified to control the properties of the copolymer, such as the degree of crosslinking and the swelling behavior.
Eigenschaften
CAS-Nummer |
143114-02-7 |
|---|---|
Produktname |
Polyvinyl alcohol-triethylene glycol diacrylate copolymer |
Molekularformel |
C14H22O7 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
ethenol;2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O6.C2H4O/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2;1-2-3/h3-4H,1-2,5-10H2;2-3H,1H2 |
InChI-Schlüssel |
AURMZYPHQITQON-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
Kanonische SMILES |
C=CC(=O)OCCOCCOCCOC(=O)C=C.C=CO |
Synonyme |
polyvinyl alcohol-triethylene glycol diacrylate copolymer PVA-TEGDA copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



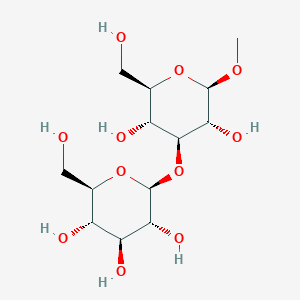
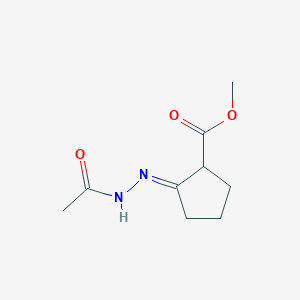
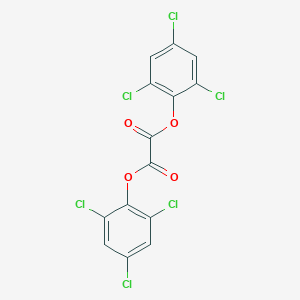
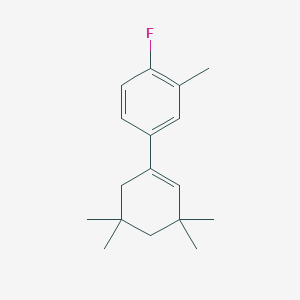
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
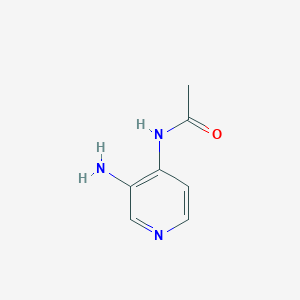
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
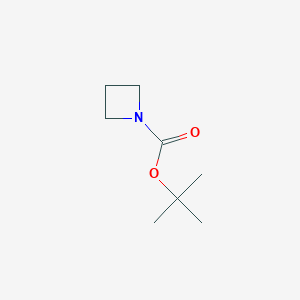
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
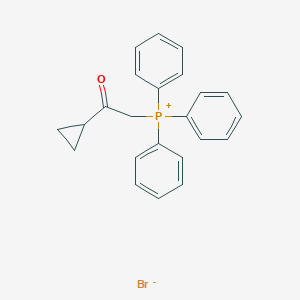
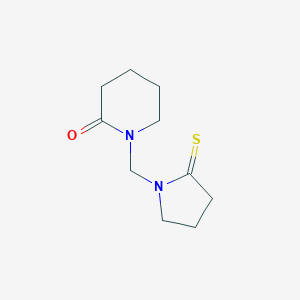
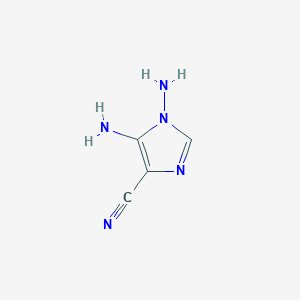
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
